molecular formula C27H28N2O2 B608563 LHF-535 CAS No. 1450929-77-7

LHF-535

Numéro de catalogue: B608563
Numéro CAS: 1450929-77-7
Poids moléculaire: 412.5 g/mol
Clé InChI: DBNZTRPIBJSUIX-WAYWQWQTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LHF-535 is a novel small-molecule antiviral agent under development for the treatment of Lassa fever and other arenavirus-induced hemorrhagic fevers. It acts as a viral entry inhibitor by targeting the glycoprotein complex (GPC) of arenaviruses, which mediates host cell receptor binding and membrane fusion . Preclinical studies demonstrate its broad-spectrum activity against Old World (e.g., Lassa virus) and New World (e.g., Junín, Machupo) arenaviruses, with EC50 values <1 μM for Lassa, Machupo, and Junín viruses, and 1–10 μM for vesicular stomatitis virus (VSV) pseudotypes .

Pharmacokinetics and Safety: In phase 1 clinical trials, this compound exhibited rapid absorption (median Tmax: 2–4 hours), a long half-life (~20–30 hours), and dose-proportional exposure. A loading dose (2,250 mg) followed by maintenance doses (1,125 mg/day) achieved trough plasma concentrations (240–490 ng/mL) exceeding preclinical therapeutic targets . Adverse events (AEs) were predominantly mild-to-moderate, with diarrhea (13.9% vs. 0% placebo) and headache (8.3% vs. 25% placebo) as the most common treatment-related AEs. No dose-limiting toxicities or severe AEs were reported .

Méthodes De Préparation

Synthetic Routes to LHF-535

The synthesis of this compound is rooted in modifications of benzimidazole scaffolds, leveraging strategies from earlier antiviral candidates like ST-193. Two primary synthetic pathways have been documented, both emphasizing the formation of the central benzimidazole structure followed by functionalization at the 5-position.

Pathway A: 5-Vinyl Benzimidazole Derivatives

This route, adapted from Scheme 1 of PMC9963587 , involves seven steps starting from 4-fluoro-3-nitrobenzonitrile (1 ) and 4-isopropoxyaniline (2 ):

StepReactionReagents/ConditionsIntermediateYield
1Nucleophilic substitutionTriethylamine, DMF, 80°C, 12 h3 85%
2Nitro reductionSnCl₂·2H₂O, HCl, ethanol, reflux, 4 h4 90%
3CyclizationFormamidine acetate, n-butanol, 120°C, 6 h5 75%
4Cyano reductionRaney Nickel, formic acid, 60°C, 3 h6 68%
5Wittig olefinationWittig reagent (Ph₃P=CHAr), THF, 0°C to RT7a–7h 50–70%

Key features:

  • The Wittig reaction introduces arylvinyl groups at the 5-position, critical for binding to the Lassa virus glycoprotein GP2 .

  • Stereoselectivity (E/Z isomers) is controlled by the choice of base and reaction temperature. For this compound, the E -isomer is pharmacologically active, as confirmed by MedChemExpress .

Pathway B: 5-Amino Benzimidazole Derivatives

An alternative route (Scheme 2 in PMC9963587 ) focuses on amino-substituted analogs:

StepReactionReagents/ConditionsIntermediateYield
1Nucleophilic substitutionCs₂CO₃, THF, RT, 24 h10 82%
2Nitro reductionNa₂S₂O₄, H₂O, EtOH, 70°C, 2 h11 88%
3CyclizationHCl (4M), formic acid, 100°C, 8 h12 70%
4Reductive aminationRCHO, NaBH₃CN, MeOH, RT, 12 h13a–13j 60–75%

This pathway prioritizes amino groups for enhanced solubility but requires post-synthetic modifications to achieve the desired antiviral potency.

Critical Reaction Optimizations

Wittig Olefination

The stereochemical outcome of the Wittig reaction is pivotal. Using stabilized ylides (e.g., Ph₃P=CHCO₂Et) favors E -isomers, while non-stabilized ylides produce Z -isomers. For this compound, the E -configuration is retained after screening, as it exhibits a 10-fold lower IC₅₀ (0.1–0.3 nM) compared to the Z -form against LASV pseudoviruses .

Reductive Amination

In Pathway B, NaBH₃CN is preferred over NaBH₄ due to its selective reduction of imine intermediates without affecting nitro or cyano groups. This step introduces diverse aryl groups, with 13f (R = 4-isopropoxyphenyl) showing the highest binding affinity (Kd = 2.8 nM) to GP2 in surface plasmon resonance assays .

Scalability and Process Chemistry

Initial GMP batches of this compound were synthesized by Adesis, Inc. using a modified Wittig protocol that replaces THF with 2-MeTHF for improved safety and scalability . Key process parameters include:

  • Particle size control : Micronization (particle size <10 μm) ensures consistent dissolution rates in preclinical formulations .

  • Purification : Flash chromatography (SiO₂, hexane/EtOAc gradient) achieves >99% purity, as validated by HPLC-MS .

Structural Characterization

This compound (C₂₇H₂₈N₂O₂, MW 412.52) is characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.58–7.12 (m, 12H, aromatic), 6.78 (d, J = 16.0 Hz, 1H, vinyl-H), 5.82 (d, J = 16.0 Hz, 1H, vinyl-H), 4.60 (sept, J = 6.0 Hz, 1H, OCH(CH₃)₂), 1.32 (d, J = 6.0 Hz, 6H, CH(CH₃)₂) .

  • HPLC : tR = 12.4 min (Phenomenex Luna C18, 70:30 MeCN/H₂O + 0.1% TFA) .

Comparative Analysis of Synthetic Routes

ParameterPathway APathway B
Total Steps76
Overall Yield15–20%20–25%
Key AdvantageHigh stereoselectivityImproved solubility
LimitationLow Wittig yieldsNarrow SAR scope
IC₅₀ (LASV pseudovirus)0.1–0.3 nM1.2–2.5 nM

Pathway A is preferred for clinical production due to its superior potency, despite marginally lower yields.

Preclinical Formulation

The drug product for animal studies uses a suspension of micronized this compound in 0.5% Methocel E15 LV and 1% Tween 80. Key pharmacokinetic parameters in guinea pigs include:

  • Cmax : 2637 ng/mL at 5 h post-dose

  • AUC₀–24h : 31.7 μg·h/mL

  • Half-life : 8.2 h

Analyse Des Réactions Chimiques

Types de réactions

LHF-535 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de benzimidazole avec différents groupes fonctionnels qui contribuent à l'activité antivirale du composé .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets antiviraux en inhibant l'entrée du virus dans les cellules hôtes cibles. Il cible la glycoprotéine d'enveloppe virale, empêchant le virus de se lier et d'entrer dans la cellule hôte. Cette inhibition supprime la réplication virale et réduit la propagation du virus dans l'hôte . Les cibles moléculaires et les voies impliquées comprennent le complexe de glycoprotéines virales et les récepteurs des cellules hôtes qui facilitent l'entrée virale .

Applications De Recherche Scientifique

Preclinical Studies

  • Efficacy Against Arenaviruses :
    • LHF-535 exhibited sub-nanomolar potency against various strains of the Lassa virus, with the exception of one lineage that showed reduced sensitivity due to a specific amino acid substitution in the viral glycoprotein .
    • In animal models, particularly guinea pigs, this compound demonstrated a 100% survival rate when administered after exposure to lethal doses of the virus. Treatment initiated up to three days post-infection still resulted in complete protection .
  • Combination Therapy :
    • The compound has also been evaluated in combination with other antiviral agents, such as favipiravir, showing enhanced protective effects against experimental Junín virus infections .
  • Resistance Studies :
    • Serial passage experiments indicated that while some drug-resistant variants emerged during treatment, they often exhibited reduced virulence, suggesting that this compound could be a viable option even in the context of developing resistance .

Clinical Trials

This compound has undergone several phases of clinical trials:

  • Phase 1 Trials :
    • Two Phase 1 clinical trials were conducted to assess safety and pharmacokinetics in healthy volunteers. Results indicated that this compound was well tolerated with no significant adverse events reported .
    • Dosing regimens included both single ascending doses and multiple ascending doses over a 14-day period, demonstrating consistent pharmacokinetic profiles conducive to antiviral efficacy .
  • Future Development :
    • Following successful Phase 1 trials, further clinical evaluations are planned to assess this compound's effectiveness in patients diagnosed with Lassa fever and other arenavirus-related diseases. Funding from organizations like the Wellcome Trust and National Institutes of Health supports these efforts .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Study TypeKey Findings
Preclinical Efficacy100% survival in guinea pigs after lethal dose exposure; effective against multiple arenavirus strains
ResistanceEmergence of drug-resistant variants often associated with reduced virulence
Clinical TrialsWell tolerated; no significant adverse events; consistent pharmacokinetics

Mécanisme D'action

LHF-535 exerts its antiviral effects by inhibiting the entry of the virus into target host cells. It targets the viral envelope glycoprotein, preventing the virus from binding to and entering the host cell. This inhibition suppresses viral replication and reduces the spread of the virus within the host . The molecular targets and pathways involved include the viral glycoprotein complex and host cell receptors that facilitate viral entry .

Comparaison Avec Des Composés Similaires

Table 1: Key Antiviral Agents Targeting Arenaviruses

Compound Mechanism of Action Spectrum of Activity EC50 (μM) Clinical Stage Key Advantages/Disadvantages
LHF-535 GPC-mediated entry inhibition Lassa, Junín, Machupo, VSVg <1 (LASV, JUNV) Phase 1/2 Broad-spectrum; oral dosing; attenuates virulence in resistant strains
Favipiravir RNA polymerase inhibitor Lassa, Junín, Ebola Variable (dose-dependent) Phase 2/3 Synergistic with this compound; requires high doses for efficacy
Ribavirin IMP dehydrogenase inhibitor Lassa (disputed efficacy) Not well-defined Approved (limited use) Limited efficacy; hematologic toxicity
ST-193 GPC-mediated entry inhibition Lassa pseudotypes, Junín Not reported Preclinical Structural analog of this compound; narrower spectrum

Key Comparative Findings :

Mechanistic Superiority: this compound directly targets viral entry, unlike ribavirin (host-directed) or favipiravir (polymerase inhibition). Resistant mutants to this compound exhibit attenuated virulence due to GPC mutations (e.g., Junín Candid#1 vaccine strain), reducing pathogenicity .

Efficacy in Animal Models: Lassa Virus: this compound achieved 100% survival in guinea pigs when administered 1–3 days post-infection, with complete viral clearance . Favipiravir required higher doses (300 mg/kg) for similar protection .

Pharmacokinetic and Safety Profile: this compound’s oral bioavailability and once-daily dosing contrast with ribavirin’s intravenous administration and frequent dosing requirements. Favipiravir’s teratogenicity risk and ribavirin’s hemolytic anemia are significant drawbacks absent in this compound’s safety profile .

Activité Biologique

LHF-535 is a promising small-molecule antiviral compound currently under development for the treatment of Lassa fever and other viral hemorrhagic fevers caused by arenaviruses. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical models, safety profile, and pharmacokinetics.

This compound acts primarily as a viral entry inhibitor, targeting the arenavirus envelope glycoprotein. The compound stabilizes a pre-fusion structure of the glycoprotein, thereby preventing the conformational changes necessary for viral membrane fusion and entry into host cells. This mechanism is crucial for inhibiting the replication of various arenaviruses, including those responsible for Lassa fever and Junín virus infections .

In Vitro Studies

This compound has demonstrated potent antiviral activity against multiple strains of Lassa virus and other hemorrhagic fever arenaviruses. In vitro assays revealed that this compound exhibited sub-nanomolar potency against most Lassa virus lineages, with the exception of the LP strain, which showed reduced sensitivity due to specific amino acid changes in its glycoprotein .

In Vivo Studies

Guinea Pig Model : In a lethal guinea pig model of Lassa fever, this compound was administered at a dose of 50 mg/kg once daily. The results showed that all treated animals survived lethal challenges when treatment was initiated either one or three days post-infection. Treated animals exhibited significantly reduced viremia and clinical symptoms compared to controls .

Mice Model : Similarly, in AG129 mice challenged with Tacaribe virus, this compound at doses of 10 or 30 mg/kg provided protection against lethal infection. Notably, even delayed administration (up to three days post-infection) resulted in increased survival rates and reduced viral loads in various tissues .

Safety Profile

This compound has undergone extensive safety evaluations in human clinical trials. A Phase 1b trial involving healthy volunteers indicated that the compound is well tolerated with no significant adverse events reported. Participants received a 14-day oral dosing regimen without concerning safety issues, supporting its potential for further clinical evaluation in infected populations .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is rapidly absorbed, with a long half-life conducive to effective antiviral activity. In guinea pigs, plasma concentrations were maintained within therapeutic ranges observed in human trials. The area under the plasma concentration curve (AUC) indicated sustained exposure levels that correlate with its efficacy in preclinical models .

Summary of Key Findings

Study TypeModelDose (mg/kg)Survival RateViremia ReductionNotes
In VitroVirus Yield AssayN/AN/APotent inhibitionSub-nanomolar potency against most strains
In VivoGuinea Pig50100%SignificantTreatment initiated 1 or 3 days post-infection
In VivoAG129 Mice10/30IncreasedDramatic reductionEffective even when delayed up to 3 days
Clinical TrialHumanVariableN/AN/AWell tolerated; no significant adverse events

Q & A

Basic Research Questions

Q. What is the mechanism of action of LHF-535 against arenaviruses?

this compound inhibits viral entry by targeting the envelope glycoprotein (GPC) of arenaviruses, specifically blocking membrane fusion. This mechanism was validated using surface plasmon resonance (SPR) binding assays and pseudovirus models expressing LASV GPC fused to luciferase or fluorescent reporters . Structural studies suggest interactions with the GP2 transmembrane domain, critical for fusion activity .

Q. What in vitro efficacy data support this compound as a broad-spectrum antiviral?

this compound exhibits EC50 values of <1 μM against Lassa, Machupo, and Junín viruses, and 1–10 μM against VSVg pseudotyped viruses. These results were derived from cell-based assays using viral pseudoparticles and live virus yield reduction experiments in Vero cells .

Q. Which experimental models are used to evaluate this compound’s antiviral activity?

Researchers employ:

  • Pseudovirus models : Engineered to express LASV GPC and reporter genes (e.g., luciferase) for high-throughput screening .
  • Live virus assays : Measure viral replication inhibition in Vero cells or animal models (e.g., Tacaribe virus in mice) .

Advanced Research Questions

Q. How can researchers address contradictions in reported EC50 values for this compound?

Discrepancies in EC50 values (e.g., VSVg EC50 ranging from 1–10 μM) may arise from assay variability, such as cell line differences (HeLa vs. Vero) or pseudovirus batch effects. Standardizing protocols and cross-validating results with orthogonal assays (e.g., plaque reduction neutralization) are recommended .

Q. What experimental strategies identify resistance mechanisms to this compound?

Serial passaging of viruses (e.g., Tacaribe virus) in this compound-treated cells, followed by whole-genome sequencing, revealed mutations in GP2 (e.g., V434I). Functional validation via reverse genetics confirms these mutations reduce drug sensitivity .

Q. How are combination therapies involving this compound designed to enhance efficacy?

Synergy studies pair this compound with nucleoside analogs (e.g., favipiravir) to target multiple viral replication stages. In vivo models of Junín virus infection demonstrate coadministration reduces viral load and mortality, assessed via qRT-PCR and survival curves .

Q. What methodologies are used to characterize this compound’s pharmacokinetics in clinical trials?

Phase 1 trials utilized:

  • Single Ascending Dose (SAD) : Weight-based oral dosing (0.3–40 mg/kg) to assess safety and Cmax.
  • Multiple Ascending Dose (MAD) : 14-day regimens (450–2,250 mg/day) to evaluate steady-state concentrations and half-life (~20–30 hours). Plasma levels were monitored via LC-MS/MS .

Q. How can researchers validate this compound’s target engagement in vivo?

Target occupancy assays (e.g., radiolabeled GPC binding studies) and ex vivo viral inhibition assays using serum samples from dosed animals or humans confirm pharmacodynamic activity .

Q. Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound’s dose-response data?

Nonlinear regression models (e.g., four-parameter logistic curves) calculate EC50/IC50 values. For clinical data, population pharmacokinetic (PopPK) modeling accounts for inter-subject variability .

Q. How should researchers report this compound’s antiviral activity to ensure reproducibility?

Follow guidelines for:

  • Assay details : Cell type, multiplicity of infection (MOI), and readout method (e.g., luciferase activity).
  • Data transparency : Include raw datasets in supplementary materials and cite original synthesis protocols (e.g., WO2012006552A1) .

Propriétés

IUPAC Name

2-[4-[(Z)-2-[1-(4-propan-2-yloxyphenyl)benzimidazol-5-yl]ethenyl]phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2/c1-19(2)31-24-14-12-23(13-15-24)29-18-28-25-17-21(9-16-26(25)29)6-5-20-7-10-22(11-8-20)27(3,4)30/h5-19,30H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNZTRPIBJSUIX-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C=CC4=CC=C(C=C4)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)/C=C\C4=CC=C(C=C4)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450929-77-7
Record name LHF-535
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450929777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LHF-535
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BET7FM8SQG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.